Home > Products > Screening Compounds P81892 > Propofol Glucuronide
Propofol Glucuronide - 114991-26-3

Propofol Glucuronide

Catalog Number: EVT-1439848
CAS Number: 114991-26-3
Molecular Formula: C18H26O7
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propofol Glucuronide (PG) is the primary metabolite of the intravenous anesthetic agent, Propofol (2,6-diisopropylphenol) [, , , ]. This phase II metabolite is formed through direct conjugation of Propofol with glucuronic acid via UDP-glucuronosyltransferases (UGTs), mainly UGT1A9 [, , , , ]. This metabolic pathway represents a major route of Propofol elimination in humans.

Future Directions
  • Understanding interindividual variability: Investigating the factors contributing to the large variation in PG levels between individuals, such as genetic polymorphisms in UGT enzymes [, ].
  • Developing non-invasive monitoring tools: Exploring the use of alternative biological matrices like saliva or sweat for PG detection to improve monitoring strategies [].
  • Validating PG as a biomarker: Further research is needed to confirm and refine the potential of PG as a biomarker for specific diseases like acute kidney injury [].
Overview

Propofol glucuronide is a significant metabolite of propofol, an intravenous anesthetic agent widely used for the induction and maintenance of general anesthesia. Propofol itself, chemically known as 2,6-diisopropylphenol, is primarily metabolized in the liver, where it undergoes conjugation to form various metabolites, including propofol glucuronide. This metabolite plays a crucial role in the pharmacokinetics of propofol, influencing its efficacy and safety profile.

Source

Propofol glucuronide is derived from the metabolism of propofol, which is administered intravenously. The liver is the primary site for this metabolic conversion, where enzymes such as uridine 5'-diphosphate glucuronosyltransferase facilitate the conjugation of propofol to form propofol glucuronide .

Classification

Propofol glucuronide falls under the category of phase II metabolites, specifically glucuronides. These compounds are formed through the conjugation of drugs or their metabolites with glucuronic acid, which enhances their solubility and facilitates excretion via the kidneys.

Synthesis Analysis

Methods

The synthesis of propofol glucuronide occurs through enzymatic processes in the liver. The primary method involves the action of uridine 5'-diphosphate glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to propofol. This process is crucial for detoxifying and eliminating propofol from the body.

Technical Details

The synthesis can be represented as follows:

Propofol+UDP glucuronic acidUDP glucuronosyltransferasePropofol Glucuronide+UDP\text{Propofol}+\text{UDP glucuronic acid}\xrightarrow{\text{UDP glucuronosyltransferase}}\text{Propofol Glucuronide}+\text{UDP}

This reaction highlights the transformation of propofol into its glucuronide form, enhancing its water solubility and facilitating renal elimination.

Molecular Structure Analysis

Structure

The molecular formula for propofol glucuronide is C18H26O7C_{18}H_{26}O_{7}. The structure consists of a phenolic core similar to that of propofol but modified by the addition of a glucuronic acid moiety.

Data

  • Molecular Weight: Approximately 362.4 g/mol
  • Chemical Structure: The compound features a phenolic hydroxyl group and a glucuronic acid unit attached via an ether bond.
Chemical Reactions Analysis

Reactions

Propofol glucuronide primarily undergoes hydrolysis to regenerate propofol and glucuronic acid under specific conditions. This reaction is significant in understanding how metabolites can revert to active forms within biological systems.

Technical Details

The hydrolysis can be represented as:

Propofol GlucuronideHydrolysisPropofol+Glucuronic Acid\text{Propofol Glucuronide}\xrightarrow{\text{Hydrolysis}}\text{Propofol}+\text{Glucuronic Acid}

This reversible reaction is essential for pharmacological studies concerning drug metabolism and activity.

Mechanism of Action

Process

The mechanism by which propofol exerts its effects involves modulation of gamma-aminobutyric acid receptors in the central nervous system. Propofol enhances GABAergic transmission, leading to increased inhibitory neurotransmission and subsequent sedation or anesthesia .

Data

  • Onset Time: Rapid onset (15-30 seconds) due to swift distribution to the central nervous system.
  • Duration of Action: Short duration (5-10 minutes) due to rapid metabolism and clearance.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Propofol glucuronide is typically a colorless to pale yellow liquid.
  • Solubility: Highly soluble in water due to its polar nature after glucuronidation.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • pH Range: Optimal stability at physiological pH (around 7.4).
Applications

Scientific Uses

Propofol glucuronide is primarily studied for its role in pharmacokinetics and pharmacodynamics related to propofol administration. Understanding its metabolism aids in optimizing dosing regimens in clinical settings and assessing potential drug interactions or adverse effects related to anesthetic use . Additionally, research on this metabolite contributes to forensic toxicology, particularly in cases involving anesthetic misuse or overdose.

Introduction to Propofol Glucuronide

Biochemical Characteristics of Propofol Glucuronide

Propofol glucuronide is formed through covalent linkage between propofol’s phenolic hydroxyl group and the glucuronic acid moiety of uridine diphosphate glucuronic acid (UDPGA). This enzymatic conjugation yields a polar molecule with distinct physicochemical properties:

Table 1: Molecular Properties of Propofol Glucuronide

PropertyValueSource/Reference
Chemical FormulaC₁₈H₂₆O₇ [1] [7]
Molecular Weight354.39 g/mol [7] [8]
IUPAC Name(2S,3S,4S,5R,6S)-6-[2,6-bis(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [7]
Water Solubility2.31 mg/mL [7]
logP (Partition Coefficient)1.66–2.21 [7] [8]
CAS Registry Number114991-26-3 [8]
InChI KeyJZSJIASBMOIIKI-RUKPJNHUSA-N [7]

Structurally, the β-D-glucopyranuronic acid moiety attaches at the anomeric carbon (C1) to propofol’s oxygen, forming an acid-labile β-glycosidic bond. This configuration increases water solubility >1000-fold compared to propofol itself, facilitating renal clearance [3] [7]. Mass spectrometry studies confirm collision cross-section (CCS) values of 197.015 Ų ([M-H]⁻) and 197.361 Ų ([M+H]⁺), aiding analytical identification in biological matrices [7]. Unlike propofol, the glucuronide lacks affinity for GABAₐ receptors due to steric hindrance from the bulky glucuronic acid group, abolishing anesthetic activity [3] [6].

Historical Development and Discovery

The identification of propofol glucuronide parallels propofol’s clinical adoption:

  • 1973–1977: Propofol synthesized by veterinary anesthesiologist John B. Glen at Imperial Chemical Industries (ICI). Initial formulations used Cremophor EL, later replaced due to anaphylaxis risks [4] [6].
  • 1980s: Post-marketing metabolic studies identified glucuronidation as propofol’s dominant metabolic pathway. Early investigations detected phenolic glucuronides in human urine via thin-layer chromatography [3].
  • 1990s: Advances in high-performance liquid chromatography (HPLC) enabled quantification of propofol glucuronide in plasma and urine, revealing interindividual metabolic variability linked to UGT polymorphisms [3] [5].
  • 2000s: Nuclear magnetic resonance (NMR) and tandem mass spectrometry (LC-MS/MS) elucidated the conjugate’s exact structure, differentiating it from minor metabolites like 4-hydroxypropofol glucuronide [7] [8].

Table 2: Key Milestones in Propofol Glucuronide Research

Year RangeDevelopmentSignificance
1973–1977Propofol synthesizedFoundation for metabolite discovery
1986–1989Propofol launched (Diprivan®)Clinical samples enabled metabolite identification
1990sUrinary glucuronide quantification via HPLCConfirmed role as primary excretion product
2000sStructural validation via LC-MS/MS/NMREnabled reference standard production
2010sPharmacogenomic studies of UGT isoformsExplained metabolic variability

Glen’s pioneering work—recognized by the 2018 Lasker Award—enabled subsequent metabolic research, though glucuronide characterization was a collaborative effort spanning decades [4].

Role in Propofol Metabolism and Detoxification

Propofol glucuronide formation is the cornerstone of propofol elimination, accounting for >75% of administered dose excretion [3] [9]:

Metabolic Pathway

  • Hepatic Conjugation: UGT1A9 (major) and UGT1A8 catalyze glucuronide formation in hepatocytes. Genetic polymorphisms (e.g., UGT1A9*3) reduce conjugation efficiency by 30–50%, increasing free propofol exposure [3] [6].
  • Extrahepatic Metabolism: Intestinal UGT1A8 contributes minimally (<5%) [3].
  • Competing Pathways: Minor oxidation via CYP2B6/2C9 yields 4-hydroxypropofol and quinols (subsequently glucuronidated), but glucuronidation dominates at therapeutic doses [3] [6].

Detoxification Mechanisms

  • Polarity Enhancement: Glucuronidation masks propofol’s phenol group, converting a lipophilic compound (logP 3.6) to a hydrophilic anion (logP 1.66–2.21) incapable of crossing lipid membranes [7] [9].
  • Biological Inactivation: The glucuronide lacks affinity for neuronal targets, terminating GABAergic activity and preventing prolonged sedation [3] [6].
  • Excretion Facilitation: Renal clearance accounts for 50–70% of glucuronide elimination, with biliary excretion contributing <10%. Glucuronide’s solubility prevents renal tubular reabsorption [5] [9].

Long-Term Excretion Kinetics

Contrary to propofol’s short plasma half-life (1.5–31 hours), propofol glucuronide persists in urine >60 hours post-infusion due to:

  • Gradual release from adipose tissues where propofol accumulates.
  • Enterohepatic recirculation of deconjugated propofol (minor pathway) [5].A study of surgical patients revealed urinary glucuronide concentrations up to 15 μg/mL at 60 hours, highlighting its role as a long-term exposure biomarker [5].

Table 3: Propofol Glucuronide in Detoxification

Detoxification AttributeMechanismConsequence
Water Solubility IncreaseGlucuronic acid conjugationEnables renal excretion
Biological InactivationSteric hindrance at CNS targetsAbolishes anesthetic activity
Pharmacokinetic Half-life60+ hours in urineServes as forensic biomarker
Genetic ModulationUGT1A9 polymorphisms affect conjugation rateCauses interindividual variability in clearance

Compounds Mentioned

Properties

CAS Number

114991-26-3

Product Name

Propofol Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H26O7

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1

InChI Key

JZSJIASBMOIIKI-RUKPJNHUSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid; Propofol Glucuronide;

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.